molecular formula C20H18FNO6 B6180551 (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid CAS No. 2580103-53-1

(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid

Cat. No.: B6180551
CAS No.: 2580103-53-1
M. Wt: 387.4
InChI Key:
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Description

(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid is a synthetic compound that has garnered significant interest in the fields of chemistry and biochemistry. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorine atom, and a pentanedioic acid backbone. The presence of these functional groups makes it a valuable intermediate in the synthesis of various peptides and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid typically involves multiple steps, starting from commercially available starting materials

    Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Formation of the Pentanedioic Acid Backbone: The pentanedioic acid backbone is formed through a series of reactions, including esterification and hydrolysis, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and diethylaminosulfur trifluoride (DAST).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid has numerous applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The fluorine atom can enhance the compound’s stability and reactivity, while the pentanedioic acid backbone provides a versatile scaffold for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxypentanedioic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.

    (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-chloropentanedioic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

    (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-bromopentanedioic acid: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid imparts unique properties such as increased stability and reactivity compared to its analogs with different halogen atoms. This makes it particularly valuable in applications requiring high precision and selectivity.

Properties

CAS No.

2580103-53-1

Molecular Formula

C20H18FNO6

Molecular Weight

387.4

Purity

95

Origin of Product

United States

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